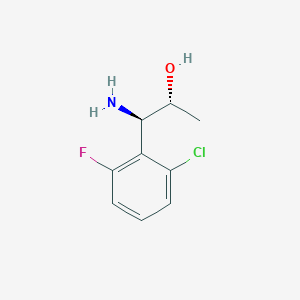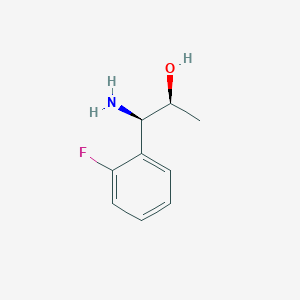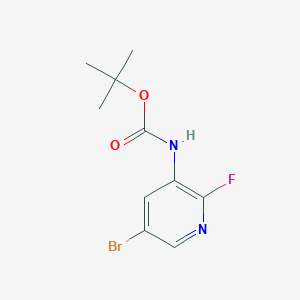
2-(3-Bromophenyl)-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom on the phenyl ring and a nitrile group on the indole ring makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and indole-3-acetonitrile.
Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with indole-3-acetonitrile in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization to form the indole ring system, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of 2-(3-substituted phenyl)-1H-indole-3-carbonitrile derivatives.
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indoline derivatives.
科学研究应用
2-(3-Bromophenyl)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-1H-indole-3-carbonitrile: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-1H-indole-3-carbonitrile: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-1H-indole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Bromophenyl)-1H-indole-3-carbonitrile is unique due to the specific positioning of the bromine atom and the nitrile group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C15H9BrN2 |
|---|---|
分子量 |
297.15 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-5-3-4-10(8-11)15-13(9-17)12-6-1-2-7-14(12)18-15/h1-8,18H |
InChI 键 |
MQZLUFYXJDMTQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)





![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
